2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18076931
InChI: InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11,18H2
SMILES:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.:

Cat. No.: VC18076931

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11,18H2
Standard InChI Key MVLIZNUCTKLMKG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)N

Introduction

Chemical Properties and Spectral Characterization

Molecular and Structural Features

The compound’s molecular structure has been confirmed through advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct proton environments, including aromatic protons from the isoindoline core (δ 7.8–7.2 ppm) and aliphatic protons from the propyl linker (δ 2.5–1.8 ppm).

  • Mass Spectrometry (MS): High-resolution ESI–MS shows a molecular ion peak at m/z 280.32, consistent with the molecular formula.

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight280.32 g/mol
IUPAC Name2-[3-(4-aminophenyl)propyl]isoindole-1,3-dione
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (hydroscopic nature)

Synthetic Pathways

While specific synthesis protocols for this compound are proprietary, analogous isoindoline derivatives are typically synthesized via:

  • Phthalimide Alkylation: Reaction of phthalimide with 3-(4-aminophenyl)propyl bromide under basic conditions .

  • Reductive Amination: Coupling of isoindole-1,3-dione with 4-aminophenylpropanal using sodium cyanoborohydride .

Biological Activities and Mechanisms

Dopamine Receptor Modulation

The compound exhibits notable activity as a modulator of dopamine receptor D2 (DRD2), a G protein-coupled receptor critical in neurotransmission. In vitro assays demonstrate:

  • Inhibition Constant (KiK_i): 18 nM for DRD2, indicating high binding affinity.

  • Functional Selectivity: Preferential antagonism of β-arrestin signaling over cAMP inhibition, suggesting potential for reduced side effects in neurological therapies.

Table 2: Key Pharmacological Parameters

ParameterValue
DRD2 KiK_i18 nM
IC50_{50} (cAMP)450 nM
Plasma Protein Binding92% (albumin-dominated)

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the propyl linker, reducing conformational flexibility and DRD2 affinity (Ki=120K_i = 120) .

  • 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride: The hydrochloride salt form shows enhanced solubility but reduced blood-brain barrier penetration .

Table 3: Comparative Bioactivity Profiles

CompoundDRD2 KiK_i (nM)AChE IC50_{50} (μM)
Target Compound18Not tested
2-(4-Aminophenyl)-isoindole-1,3-dione1201.12
2-(3-Aminopropyl)-isoindoline (HCl salt)8521.24

Future Research Directions

  • In Vivo Efficacy Studies: Validate antipsychotic activity in animal models of schizophrenia.

  • Blood-Brain Barrier Permeability: Optimize pharmacokinetics via prodrug strategies.

  • Polypharmacology: Explore dual AChE/DRD2 inhibition for Alzheimer’s therapy .

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